3-[(4-METHYLPIPERAZINO)METHYL]PHENYLMAGNESIUM BROMIDE
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Overview
Description
3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide is an organomagnesium compound, commonly used as a Grignard reagent in organic synthesis. It is typically available as a 0.25 M solution in tetrahydrofuran. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide involves the reaction of 3-bromobenzyl chloride with 4-methylpiperazine, followed by the addition of magnesium in the presence of tetrahydrofuran (THF) as a solvent. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The major products formed from these reactions are secondary and tertiary alcohols .
Scientific Research Applications
3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Employed in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets include various electrophiles, and the pathways involved are primarily those of nucleophilic addition and substitution .
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity but lacks the piperazine moiety.
3-Fluoro-4-[(4-methylpiperazino)methyl]phenylmagnesium Bromide: A fluorinated analog with potentially different reactivity and applications.
Uniqueness
3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide is unique due to the presence of the piperazine ring, which can introduce additional functionality and reactivity compared to simpler Grignard reagents. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific functional groups .
Properties
IUPAC Name |
magnesium;1-methyl-4-(phenylmethyl)piperazine;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N2.BrH.Mg/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h2-3,5-6H,7-11H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYJEIITTMEXHI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrMgN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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